molecular formula C14H16ClN3OS B10870667 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone

1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone

Cat. No.: B10870667
M. Wt: 309.8 g/mol
InChI Key: APEGCLDORUVQAP-UHFFFAOYSA-N
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Description

1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzisothiazole ring fused with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone typically involves the reaction of 1,2-benzisothiazole with piperazine under specific conditions. The process may include:

    Step 1: Formation of the benzisothiazole ring.

    Step 2: Introduction of the piperazine group through nucleophilic substitution.

    Step 3: Chlorination of the propanone moiety to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the benzisothiazole ring.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and substituted propanone derivatives.

Scientific Research Applications

1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antipsychotic and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone involves interaction with specific molecular targets and pathways:

    Molecular Targets: Dopamine and serotonin receptors, enzymes involved in neurotransmitter synthesis.

    Pathways: Modulation of neurotransmitter release and reuptake, inhibition of specific enzymes.

Comparison with Similar Compounds

1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone can be compared with other similar compounds, such as:

    3-(1-Piperazinyl)-1,2-benzisothiazole: Known for its antipsychotic properties.

    1-(1,2-Benzisothiazol-3-yl)piperazine: Investigated for its potential in treating neurological disorders.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-chloropropan-1-one

InChI

InChI=1S/C14H16ClN3OS/c1-10(15)14(19)18-8-6-17(7-9-18)13-11-4-2-3-5-12(11)20-16-13/h2-5,10H,6-9H2,1H3

InChI Key

APEGCLDORUVQAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32)Cl

Origin of Product

United States

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